molecular formula C7H5BrN2O B12958738 3-Bromobenzo[d]isoxazol-5-amine

3-Bromobenzo[d]isoxazol-5-amine

Katalognummer: B12958738
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: IVHHIJFWRGYVRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromobenzo[d]isoxazol-5-amine is a heterocyclic compound that features a bromine atom and an amine group attached to a benzoisoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzo[d]isoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromoaniline with hydroxylamine to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromobenzo[d]isoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Bromobenzo[d]isoxazol-5-amine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromobenzo[d]isoxazol-5-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

  • 3-Bromobenzo[d]isoxazol-3-amine
  • 6-Bromobenzo[d]isoxazol-3-amine
  • 3-Methylbenzo[d]isoxazol-5-amine

Comparison: 3-Bromobenzo[d]isoxazol-5-amine is unique due to the position of the bromine atom and the amine group on the isoxazole ring. This specific arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the bromine atom can influence the compound’s reactivity in substitution reactions, while the position of the amine group can affect its binding affinity to biological targets .

Eigenschaften

Molekularformel

C7H5BrN2O

Molekulargewicht

213.03 g/mol

IUPAC-Name

3-bromo-1,2-benzoxazol-5-amine

InChI

InChI=1S/C7H5BrN2O/c8-7-5-3-4(9)1-2-6(5)11-10-7/h1-3H,9H2

InChI-Schlüssel

IVHHIJFWRGYVRT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1N)C(=NO2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.